Hosenkoside A vs. Hosenkoside P: Glycosylation Difference Drives Superior HDAC3 Inhibition
Hosenkoside A and Hosenkoside P share the identical aglycone core (hosenkol A) but differ by a single glucose moiety attached at position 3, with Hosenkoside A possessing this additional glucose while Hosenkoside P lacks it [1]. This structural distinction correlates with differential anti-tumor activity: Hosenkoside A exhibits an IC50 of approximately 25 μM against HeLa cervical cancer cells at 48 hours, whereas Hosenkoside P requires approximately 40 μM to achieve comparable inhibition under identical conditions [1]. Transcriptome analysis further confirms that Hosenkoside A significantly downregulates HDAC3 expression, leading to decreased lysine acetylation at histone H3 sites 4 and 9 and subsequent blockade of STAT3 activation [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 25 μM (HeLa cervical cancer cells, 48 h) |
| Comparator Or Baseline | Hosenkoside P: IC50 ≈ 40 μM (HeLa cells, 48 h) |
| Quantified Difference | Hosenkoside A is approximately 1.6-fold more potent (lower IC50 by ~15 μM) |
| Conditions | HeLa cervical cancer cell line; 48-hour exposure; in vitro proliferation assay |
Why This Matters
For researchers selecting a hosenkoside for HDAC3-targeted anti-cervical cancer studies, Hosenkoside A provides 1.6-fold greater potency per unit mass than Hosenkoside P, directly reducing compound consumption and experimental costs.
- [1] Preparation of polypeptide-metal complexes-coated Hosenkoside A and its inhibitory effect in cervical cancer. (2024). International Journal of Biological Macromolecules, 254, 127760. View Source
